N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylpropane-1,3-diamine
Description
N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylpropane-1,3-diamine is a unique organic compound known for its distinct structure and versatile chemical properties
Properties
IUPAC Name |
N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-21-18-12-14-10-17(11-15(14)13-18)20-9-5-8-19-16-6-3-2-4-7-16/h2-4,6-7,14-15,17-20H,5,8-13H2,1H3/t14-,15+,17?,18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMGCNWQEZROCL-BXXOZEPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CC(CC2C1)NCCCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@H]2CC(C[C@H]2C1)NCCCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylpropane-1,3-diamine typically involves a multi-step process:
Formation of the pentalenyl core: : This begins with the cyclization of suitable starting materials under controlled conditions, often using acidic or basic catalysts.
Introduction of the methoxy group: : A methoxylation reaction is performed, using reagents like methanol in the presence of strong acids to introduce the methoxy group at the desired position.
Attachment of the propane-1,3-diamine side chain: : This involves nucleophilic substitution reactions where the diamine is attached to the pentalenyl core, often using protecting groups to ensure selectivity and efficiency.
Final purification: : Chromatography or recrystallization techniques are employed to obtain the pure compound.
Industrial Production Methods
Industrial production may scale up these laboratory methods, optimizing conditions for yield and cost-effectiveness. Continuous flow reactors and automated synthesizers can streamline the process, ensuring consistent quality and reducing production time.
Chemical Reactions Analysis
Types of Reactions
N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylpropane-1,3-diamine is known to undergo several types of reactions:
Oxidation: : Often mediated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to derivatives with altered electronic properties.
Reduction: : Utilizing reducing agents such as lithium aluminum hydride or sodium borohydride, which can convert certain functional groups to their reduced forms.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, where various functional groups can be introduced or exchanged.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or alkaline conditions, elevated temperatures.
Reduction: : Lithium aluminum hydride, anhydrous conditions, room temperature to mild heating.
Substitution: : Nucleophiles or electrophiles, depending on the target group, typically under reflux or mild heating.
Major Products Formed
The major products depend on the specific reactions and conditions employed but generally include various derivatives of the parent compound with functional group modifications at specific positions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse modifications, making it valuable in developing new materials and catalysts.
Biology
In biology, its derivatives may exhibit bioactive properties, potentially acting as enzyme inhibitors or receptor modulators, thus serving as lead compounds in drug discovery.
Medicine
Medicinally, this compound or its derivatives could play a role in developing new therapeutic agents, targeting specific biological pathways or diseases. Its interaction with biological macromolecules makes it a candidate for studying disease mechanisms and treatments.
Industry
Industrial applications include its use as an intermediate in synthesizing specialty chemicals, polymers, and other advanced materials, owing to its robust chemical nature and ease of modification.
Mechanism of Action
The mechanism by which N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylpropane-1,3-diamine exerts its effects involves interaction with molecular targets like enzymes, receptors, or nucleic acids. This interaction often alters the function or activity of the target, leading to observable physiological or biochemical changes. Specific pathways depend on the compound's structural features and the biological context in which it is used.
Comparison with Similar Compounds
List of Similar Compounds
N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylethane-1,2-diamine
N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylbutane-1,4-diamine
N-[(3aR,6aS)-5-methoxy-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]-N'-phenylpentane-1,5-diamine
This compound: stands out due to its specific structure, enabling unique interactions and applications across various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
